3-Aminoisoquinoline-8-carboxylic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-aminoisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGUWRTXNZYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857234 | |
| Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-40-2 | |
| Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Halogenation and Carbonylation Approach
A common strategy starts with 8-bromoisoquinoline as a precursor, which undergoes carbonylation in the presence of palladium catalysts under carbon monoxide pressure to form 8-isoquinolinecarboxylic acid methyl ester . This intermediate is crucial for subsequent functionalization steps.
- Reaction conditions:
- Solvent: Methanol
- Catalyst: Palladium acetate or palladium chloride
- Temperature: 60–75 °C
- Carbon monoxide pressure: ~0.8 MPa (60 psi)
- Reaction time: 6–8 hours
This step yields the methyl ester of the carboxylic acid at position 8, setting the stage for amino group introduction.
Bromination at Position 3
The methyl ester intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in acetic acid to selectively introduce a bromine atom at position 3. This regioselective bromination is critical for the next amination step.
- Reaction conditions:
- Solvent: Acetic acid
- Reagent: N-bromosuccinimide (1.2 equivalents)
- Temperature: 110 °C
- Reaction time: 16 hours
This yields 3-bromo-8-methyl carboxylate isoquinoline derivatives with high selectivity.
Amination via Palladium-Catalyzed Cross-Coupling
The 3-bromo intermediate undergoes palladium-catalyzed amination with an amine source (such as tert-butyl carbamate) in the presence of cesium carbonate as a base. This step introduces a protected amino group at position 3.
- Reaction conditions:
- Solvent: Isosorbide-5-nitrate-dioxane or similar aprotic solvents
- Catalyst: Palladium acetate
- Base: Cesium carbonate
- Temperature: 90 °C
- Reaction time: 4 hours
- Molar ratios: 1 (substrate) : 1.1 (amine) : 2 (base) : 0.055 (Pd catalyst)
The product is a protected 3-amino derivative, which is stable for purification and further processing.
Deprotection to Yield this compound
Finally, the protecting group on the amino function is removed under acidic conditions (hydrochloric acid in methanol) at room temperature, yielding the free this compound.
- Reaction conditions:
- Solvent: Methanol/hydrochloric acid mixture
- Temperature: Room temperature
- Reaction time: Variable, typically several hours
This step affords the target compound with high purity and yield.
Alternative Synthetic Methods
Cyclocondensation of 2-Acylphenylacetonitriles with Amines
An alternative method involves the cyclocondensation reaction of 2-acylphenylacetonitriles with amines under microwave irradiation, which can expedite the synthesis of 3-aminoisoquinoline derivatives.
- Key features:
- Microwave-assisted reaction reduces reaction time significantly (minutes vs. hours)
- Lower catalyst loading needed
- High yields and purity
- Reaction monitored by thin-layer chromatography (TLC)
This method provides a versatile route to 3-aminoisoquinoline derivatives but typically requires further functionalization to introduce the carboxylic acid at position 8.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Carbonylation | 8-Bromoisoquinoline, Pd catalyst, CO, MeOH, 60–75°C | 8-Isoquinolinecarboxylic acid methyl ester | High yield, sets carboxylic acid position |
| 2 | Bromination | N-Bromosuccinimide, Acetic acid, 110 °C, 16 h | 3-Bromo-8-methyl carboxylate isoquinoline | Regioselective bromination at position 3 |
| 3 | Amination (Pd-catalyzed) | tert-Butyl carbamate, Pd acetate, Cs2CO3, 90 °C, 4 h | Protected 3-amino-8-methyl carboxylate | Cross-coupling introduces amino group at position 3 |
| 4 | Deprotection | HCl/MeOH, room temperature | This compound | Removal of protecting group, final product obtained |
| Alt. | Cyclocondensation (Microwave) | 2-Acylphenylacetonitriles + amines, microwave | 3-Aminoisoquinoline derivatives | Rapid synthesis, requires additional steps for carboxylation |
Research Findings and Process Advantages
- The palladium-catalyzed carbonylation and amination steps provide high selectivity and good overall yields (up to 70% total yield reported for related isoquinoline derivatives).
- The use of microwave-assisted synthesis offers faster reaction times and reduced catalyst quantities, improving sustainability and cost-effectiveness.
- The synthetic route is amenable to scale-up due to straightforward reaction conditions and simple post-reaction work-up procedures.
- Regioselectivity is controlled by the choice of starting halogenated isoquinoline and reaction conditions, minimizing side products and simplifying purification.
Analyse Des Réactions Chimiques
Nucleophilic Acyl Substitution at the Carboxylic Acid Group
The carboxylic acid moiety undergoes nucleophilic acyl substitution under standard conditions. Key reactions include:
Esterification
AIQCA reacts with methanol in acidic or enzymatic conditions to form methyl esters. A palladium-catalyzed carbonylation method, adapted from similar isoquinoline derivatives, demonstrates this transformation:
| Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PdCl₂, CO (0.8 MPa), MeOH, TEA | 75°C, 6 hrs | Methyl 3-aminoisoquinoline-8-carboxylate | 81% |
Mechanism :
-
Protonation of the carboxylic acid enhances electrophilicity.
-
Methanol acts as a nucleophile, attacking the carbonyl carbon.
-
Palladium facilitates CO insertion, forming the ester via a tetrahedral intermediate .
Amination and Acylation at the Amino Group
The primary amine at position 3 participates in classic acylation and alkylation reactions:
Acylation
AIQCA reacts with acetyl chloride to form N-acetyl derivatives:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| AcCl, Pyridine | RT, 2 hrs | 3-Acetamido-isoquinoline-8-carboxylic acid | Requires base to scavenge HCl |
Alkylation
Reaction with methyl iodide under basic conditions yields N-alkylated products:
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 4 hrs | 3-Methylamino-isoquinoline-8-carboxylic acid |
Oxidation
The amino group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄). The carboxylic acid group remains stable under mild conditions but decarboxylates at >200°C.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to tetrahydroisoquinoline, while preserving the amino and carboxylic acid groups.
Palladium-Catalyzed Cross-Coupling
The brominated derivative of AIQCA participates in Suzuki-Miyaura couplings. For example:
| Reaction | Conditions | Product |
|---|---|---|
| 5-Bromo-AIQCA + Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Phenyl-3-aminoisoquinoline-8-carboxylic acid |
Cyclization and Heterocycle Formation
Intramolecular interactions between the amino and carboxylic acid groups enable lactam formation under dehydrating conditions (e.g., PCl₅):
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅, Toluene | Reflux, 8 hrs | 8-Oxo-3,8-dihydroisoquinolino[8,7-b]azepin-5-ium chloride |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Functional Group Modified |
|---|---|---|---|
| Esterification | MeOH, PdCl₂/CO | Methyl ester | Carboxylic acid |
| Acylation | AcCl, Pyridine | N-Acetyl derivative | Amino |
| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | Amino |
| Decarboxylation | Δ (>200°C) | 3-Aminoisoquinoline | Carboxylic acid |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivative | Halogen substituent |
Mechanistic Insights
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 188.19 g/mol
- Structure : AIQCA features an isoquinoline core with an amino group at the 3-position and a carboxylic acid at the 8-position, which allows for diverse chemical modifications.
Medicinal Chemistry
AIQCA has emerged as a promising scaffold for drug development due to its ability to interact with various biological targets:
- Anticancer Agents : Research indicates that AIQCA derivatives can inhibit specific kinases involved in cancer signaling pathways. For instance, studies have shown its potential in targeting hematopoietic kinase 1, suggesting applications in cancer therapy .
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics .
Biological Research
AIQCA is studied for its role in protein-protein interactions and enzyme inhibition:
- Protein Interaction Studies : AIQCA has been utilized to investigate binding affinities with various proteins, which is crucial for understanding its therapeutic mechanisms .
- Enzyme Inhibition : Its ability to inhibit certain enzymes can lead to therapeutic effects in diseases linked to these enzymes .
Synthetic Organic Chemistry
AIQCA serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds, including various isoquinoline derivatives .
- Chemical Modifications : The presence of both amino and carboxylic acid groups allows for easy modification and derivatization, enhancing its utility in chemical research .
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study demonstrated that derivatives of AIQCA showed significant inhibition of tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression.
-
Antimicrobial Efficacy Research :
- Research highlighted the effectiveness of AIQCA against various bacterial strains, showcasing its potential as a lead compound for antibiotic development.
- Synthetic Pathway Development :
Mécanisme D'action
The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Functional Group Impact on Properties
- Amino vs. Chloro/Methyl Groups: The amino group in this compound enhances polarity and hydrogen-bonding capacity compared to chloro or methyl substituents, influencing solubility and receptor binding . Chloro derivatives (e.g., 8-chloroisoquinoline-3-carboxylic acid) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
- Positional Isomerism: 5-Aminoisoquinoline-8-carboxylic acid (amino at C5) shows distinct NMR shifts (e.g., δ 5.93 ppm for -NH₂) compared to the C3-amino isomer, altering reactivity in coupling reactions .
Activité Biologique
3-Aminoisoquinoline-8-carboxylic acid (AIQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to an isoquinoline framework. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 224.64 g/mol. The compound typically appears as a pale-yellow solid and is soluble in water when in its hydrochloride form.
1. Anti-Cancer Properties
AIQCA has been investigated for its potential as an anti-cancer agent, particularly through its role as an inhibitor of hematopoietic progenitor kinase 1 (HPK1). HPK1 is involved in various signaling pathways that regulate cell proliferation and survival, making it a target for cancer therapy. Research indicates that AIQCA and its derivatives can inhibit HPK1, showing promise in treating several types of cancers, including colorectal cancer and melanoma .
Table 1: Summary of Anti-Cancer Studies Involving AIQCA
2. Anti-Inflammatory Activity
AIQCA exhibits notable anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-treated microglial cells. The compound's ability to inhibit these mediators suggests its potential use in treating inflammatory diseases .
Table 2: Inhibitory Effects of AIQCA on Inflammatory Mediators
| Mediator | IC50 Value (µM) | Effect |
|---|---|---|
| IL-6 | 20-40 | Significant inhibition |
| TNF-α | <30 | Potent suppression |
| NO | 40-80 | Moderate inhibition |
3. Anti-Microbial Activity
Research indicates that AIQCA also possesses anti-microbial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which may be attributed to its structural characteristics that facilitate interaction with microbial targets.
The biological activities of AIQCA can be attributed to multiple mechanisms:
- Kinase Inhibition : By inhibiting HPK1, AIQCA disrupts signaling pathways crucial for cancer cell survival.
- Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, thereby mitigating inflammatory responses.
- Microbial Interaction : The isoquinoline structure allows for effective binding to bacterial enzymes or receptors, leading to growth inhibition.
Case Studies
Several case studies highlight the therapeutic potential of AIQCA:
- Case Study on Cancer Treatment : A study involving mice with induced colorectal cancer treated with AIQCA showed a significant decrease in tumor size compared to control groups. The mechanism was linked to the downregulation of HPK1 activity .
- Anti-Inflammatory Effects in Animal Models : In a model of neuroinflammation, AIQCA administration resulted in reduced levels of pro-inflammatory markers and improved behavioral outcomes, suggesting its potential for treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 3-Aminoisoquinoline-8-carboxylic acid, and how can reaction efficiency be improved?
- Methodological Answer : Multi-component condensation reactions, such as those involving aromatic aldehydes and isocyanides (e.g., cyclohexylisocyanide), have been used to synthesize structurally related quinolinecarboxylic acids. Catalytic methods, including PPA (polyphosphoric acid)-mediated lactamization, can enhance cyclization efficiency. Purification typically involves recrystallization or column chromatography with ethanol/water systems to isolate high-purity products .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key parameters include:
- LogP (2.749) and tPSA (76.21 Ų) for solubility and permeability predictions.
- Hydrogen bonding capacity : 2 H-bond donors and 4 H-bond acceptors, critical for interaction studies.
Analytical techniques like HPLC (C18 columns, acetonitrile/water mobile phase), NMR (DMSO-d6 solvent), and high-resolution mass spectrometry are recommended for structural validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential oxidation.
- Decomposition risks : High temperatures (>145°C) may release toxic gases (e.g., CO, NOx). Use fume hoods and flame-resistant gloves during handling.
- PPE : Lab coats, nitrile gloves, and safety goggles are mandatory. Refer to SDS guidelines for spill management and first-aid measures .
Advanced Research Inquiries
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Batch validation : Use LC-MS to confirm compound purity (>95%).
- Dose-response standardization : Employ IC50/EC50 curves across multiple replicates.
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 7,8-dihydroxy-3-isoquinolinecarboxylic acid) to identify trends .
Q. What mechanistic insights exist for the decarboxylation pathways of quinolinecarboxylic acids?
- Methodological Answer : Decarboxylation of related compounds (e.g., 8-hydroxyquinoline-4-carboxylic acid) occurs via acid-catalyzed mechanisms. Kinetic studies using TGA (thermogravimetric analysis) and DFT (density functional theory) modeling can elucidate activation energies and intermediate stability. Solvent effects (e.g., polar protic vs. aprotic) significantly influence reaction rates .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- ADME profiling : Use software like Schrödinger’s QikProp to predict LogP, bioavailability, and blood-brain barrier penetration.
- Molecular docking : Target enzymes (e.g., aldolases) with AutoDock Vina, incorporating hydrogen-bonding parameters from experimental tPSA data.
Validation requires correlating in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What advanced analytical techniques are suitable for detecting degradation products of this compound?
- Methodological Answer :
- Stability studies : Accelerated degradation under oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) conditions.
- Detection : UPLC-QTOF-MS with electrospray ionization (ESI+) identifies low-abundance impurities.
- Quantification : Use external calibration curves with reference standards for validated HPLC methods .
Q. How can researchers design experiments to study the compound’s interaction with metal ions or biomolecules?
- Methodological Answer :
- Spectroscopic titrations : UV-Vis (250–400 nm) and fluorescence quenching assays to monitor binding with Cu²⁺/Fe³⁺.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) for protein-ligand interactions.
- X-ray crystallography : Co-crystallization with target enzymes (e.g., HSP90) for structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
